molecular formula C7H7N3 B3190881 2,6-Diaminobenzonitrile CAS No. 49635-80-5

2,6-Diaminobenzonitrile

Cat. No. B3190881
CAS RN: 49635-80-5
M. Wt: 133.15 g/mol
InChI Key: BLIPJNHFQUBALY-UHFFFAOYSA-N
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Description

2,6-Diaminobenzonitrile is a chemical compound with the molecular formula C7H7N3 . It is also known by other names such as Anthranilonitrile, o-Aminobenzonitrile, o-Cyanoaniline, 2-Aminobenzonitrile, 2-Cyano-1-aminobenzene, and 2-Cyanoaniline .


Molecular Structure Analysis

The molecular structure of 2,6-Diaminobenzonitrile consists of a benzene ring with two amino (-NH2) groups and one nitrile (-CN) group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering of the carbon atoms in the ring.

properties

CAS RN

49635-80-5

Product Name

2,6-Diaminobenzonitrile

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2,6-diaminobenzonitrile

InChI

InChI=1S/C7H7N3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,9-10H2

InChI Key

BLIPJNHFQUBALY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)C#N)N

Canonical SMILES

C1=CC(=C(C(=C1)N)C#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Dinitrobenzonitrile (10.0 grams) is added in portions to a stirred solution of stannous chloride (82.5 grams) is concentrated HCl (230 ml.) at room temperature. Stirring is continued at room temperature for 1/2 hours, then the reaction mixture is cooled to 0° and made strongly basic with 50% NaOH. The reaction mixture is diluted with water (1 l.) and extracted four times with methylenechloride (200 ml.). The combined extracts are washed once with water (200 ml.), dried over sodium sulfate, then taken to dryness under reduced pressure. Recrystallization of the crude solid (4.6 grams) from benzene-Skellysolve B gives the product (4.15 grams) melting at 91°-92°.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
82.5 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,6-Dinitrobenzonitrile (10.0 grams) is added in portions to a stirred solution of stannous chloride (82.5 grams) in concentrated HCl (230 ml.) at room temperature. Stirring is continued at room temperature for two and one-half hours, then the reaction mixture is cooled to 0° and made strongly basic with 50% NaOH. The reaction mixture is diluted with water (1 l.) and extracted four times with methylenechloride (200 ml.). The combined extracts are washed once with water (200 ml.), dried over sodium sulfate, then taken to dryness under reduced pressure. Recrystallization of the crude solid (4.6 grams) from benzene-Skellysolve "B" gives the product (4.15 grams) melting at 91°-92°.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
82.5 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

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